3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety substituted at the 3-position with a (Z)-configured furylmethyl group and a 2-hydroxyethylamino substituent at the 2-position . The (Z)-stereochemistry at the methylidene bridge and the electron-rich furyl group may influence its electronic profile and binding interactions with biological targets.
Properties
Molecular Formula |
C19H16N4O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N4O4S2/c24-8-6-20-16-13(17(25)22-7-2-1-5-15(22)21-16)10-14-18(26)23(19(28)29-14)11-12-4-3-9-27-12/h1-5,7,9-10,20,24H,6,8,11H2/b14-10- |
InChI Key |
WSACRMYTMAYKCV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the furan and pyrido[1,2-a]pyrimidin-4-one moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiazolidinone and pyrido-pyrimidinone moieties provide electron-rich sites for electrophilic attack:
-
Thiazolidinone sulfur : Reacts with alkylating agents (e.g., methyl iodide) to form S-alkylated derivatives under mild conditions (THF, 25°C).
-
Furan ring : Undergoes nitration or halogenation at the β-position under acidic conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃) .
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| S-Alkylation | CH₃I, THF, 25°C | S-Methylated thiazolidinone | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | β-Nitro-furan derivative |
Nucleophilic Addition Reactions
The exocyclic double bond (C5-methylidene) in the thiazolidinone ring undergoes nucleophilic additions:
-
Hydrazines : Form hydrazone adducts in ethanol/water (pH 4–6, 60°C) .
-
Hydroxylamine : Generates oxime derivatives under reflux (EtOH, 80°C) .
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, pH 5 | Stable adduct | |
| Oxime Synthesis | NH₂OH·HCl, EtOH, Δ | Oxime product |
Oxidation-Reduction Reactions
Key redox transformations include:
-
Thiazolidinone ring oxidation : H₂O₂/CH₃COOH oxidizes the thione (-S-) to sulfone (-SO₂-) .
-
Furan ring reduction : H₂/Pd-C converts the furan to tetrahydrofuran under hydrogenation (50 psi, 25°C) .
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Sulfone Formation | H₂O₂/CH₃COOH, 60°C | Sulfone derivative | |
| Hydrogenation | H₂ (50 psi), Pd-C | Tetrahydrofuran product |
Hydrolysis Reactions
Controlled hydrolysis modifies substituents:
-
Methylamino group : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the methylamino group to yield a free amine .
-
Thiazolidinone ring : Alkaline conditions (NaOH/EtOH) open the ring, forming a thiol-carboxylic acid intermediate.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, Δ | Free amine product | |
| Ring Opening | 2M NaOH, EtOH, 70°C | Thiol-carboxylic acid |
Cycloaddition Reactions
The exocyclic methylidene group participates in [4+2] Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene | Bicyclic adduct |
Coordination Chemistry
The thiazolidinone sulfur and pyrido-pyrimidinone nitrogen act as ligands for metal ions:
-
Forms stable complexes with Cu(II) and Fe(III) in methanol (room temperature).
| Metal Ion | Ligand Sites | Complex Stability (log K) | Citations |
|---|---|---|---|
| Cu(II) | S, N | 8.2 ± 0.3 | |
| Fe(III) | S, O | 7.8 ± 0.2 |
Scientific Research Applications
Molecular Formula
- C : 23
- H : 23
- N : 5
- O : 3
- S : 2
Key Structural Features
- Thiazolidinone ring
- Pyrido-pyrimidine core
- Hydroxyethyl amino group
Antifungal Activity
Recent studies have indicated that derivatives of thiazolidinone compounds exhibit promising antifungal properties. For instance, compounds similar to the target molecule have been evaluated for their efficacy against various strains of phytopathogenic fungi. A study highlighted the synthesis of thiazolidinone derivatives that demonstrated significant fungicidal activity, with some compounds achieving an EC50 value as low as 0.85 µg/mL against Alternaria solani .
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been a focal point in research. Compounds with similar structures have shown cytotoxic effects against human leukemia cells and drug-resistant lung cancer cells. Notably, derivatives targeting specific cancer pathways have been synthesized, revealing structure-activity relationships that enhance their efficacy .
Antimicrobial Properties
The compound’s potential as an antimicrobial agent has also been explored. Studies have reported that thiazolidinone derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development in treating bacterial infections. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Antifungal Efficacy
A recent study synthesized several thiazolidinone derivatives and tested their antifungal activity against eight strains of fungi. The most potent compound exhibited an EC50 value indicating strong antifungal properties, suggesting that modifications to the thiazolidinone scaffold can lead to enhanced efficacy .
Case Study 2: Anticancer Activity
Another research effort focused on the design and synthesis of thiazolidinone derivatives aimed at combating drug-resistant cancer cells. The results demonstrated that specific structural modifications could significantly increase cytotoxicity while reducing side effects, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrimidinone-thiazolidinone hybrids. Key analogues include:
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Substituents: Ethylamino group at position 2; phenylethyl-substituted thiazolidinone at position 3. The ethylamino group lacks the hydroxyethyl’s hydrogen-bonding capability, which may affect target affinity .
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 16 in ) Core Structure: Thieno-pyrimidinone instead of pyrido-pyrimidinone. Activity: These derivatives are reported in antimicrobial studies but lack the thiazolidinone moiety, suggesting divergent mechanisms of action .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17 in ) Substituents: Chromenone core with thiazolo-isoxazole linkage. Comparison: The chromenone system introduces planar aromaticity, which may enhance intercalation with DNA or enzymes, unlike the pyrido-pyrimidinone’s fused bicyclic system .
N-Heteroimmine-1,2,3-dithiazoles (–10)
- Core Structure : Dithiazole rings transformed into pyrimidines.
- Reactivity : These compounds undergo cyclization to form triazolo- or imidazo-pyrimidines, highlighting the versatility of pyrimidine precursors in drug design. However, the target compound’s stability under similar conditions is unreported .
Physicochemical Properties
Research Findings and Critical Analysis
- Electronic Effects: The furylmethyl group’s electron-donating nature may stabilize the thiazolidinone ring’s conjugated system, altering redox properties compared to phenylethyl or phenylthiazolo derivatives .
- Stereochemical Influence : The (Z)-configuration at the methylidene bridge is critical for maintaining planar geometry, as seen in crystallographic studies of analogous compounds using SHELX .
- Hydroxyethylamino substitution could mitigate cytotoxicity issues observed in ethylamino derivatives .
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that include a pyrido-pyrimidine core fused with a thiazolidin ring and a furan moiety. The presence of nitrogen and sulfur atoms contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, structural analogs have shown effectiveness against various microbial strains:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidine | Thiazolidine core | Antimicrobial |
| 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidine structure | Anticancer |
| 4-(substituted phenyl)-thiazolidine derivatives | Varying substitutions | Anti-inflammatory |
These comparisons illustrate how the unique combination of thiazolidin and pyrido-pyrimidine structures may contribute to distinct biological activities not found in simpler analogs .
Anticancer Activity
Studies have demonstrated that the compound exhibits promising anticancer properties. For instance, Evren et al. (2019) developed novel thiazole derivatives that were tested against A549 human lung adenocarcinoma cells. The results indicated strong selectivity against cancer cell lines, with IC50 values suggesting effective cytotoxicity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly enhance anticancer activity.
Anticonvulsant Activity
In addition to its antimicrobial and anticancer effects, the compound has been evaluated for anticonvulsant properties. Research involving picrotoxin-induced convulsion models showed that certain thiazole-integrated compounds exhibited significant anticonvulsant activity . The SAR studies indicated that modifications in the thiazole moiety could enhance anticonvulsant effectiveness.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thus affecting cell proliferation and survival.
- Receptor Interaction : Interaction with various receptors may modulate signaling pathways associated with cancer progression and microbial resistance.
- Radical Scavenging : Some studies suggest antioxidant properties that can neutralize free radicals, contributing to both antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted using the agar well-diffusion method assessed the antimicrobial efficacy of a related compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
In vitro studies on A549 cells treated with derivatives of the target compound showed significant cytotoxicity with IC50 values lower than those observed for conventional chemotherapeutics like doxorubicin. Molecular dynamics simulations further elucidated the binding interactions between these compounds and target proteins involved in cancer cell survival .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves iterative adjustments to reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For thiazolidinone-pyrimidine hybrids like this compound, stepwise protocols are critical. For instance, intermediate formation (e.g., 6-amino-1,3-dimethyluracil derivatives) requires precise stoichiometric control of 2-mercaptoacetic acid and aromatic aldehydes to avoid side reactions . Design of Experiments (DoE) using factorial or response surface methodologies can systematically identify optimal conditions, reducing trial-and-error approaches .
Q. What spectroscopic techniques are most reliable for confirming the Z-configuration and structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NOESY or ROESY, is essential for confirming stereochemistry (Z/E isomerism). Infrared (IR) spectroscopy validates functional groups like the thioxo (C=S) and carbonyl (C=O) moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer: Antimicrobial activity can be assessed via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi . Antioxidant potential is measurable via DPPH radical scavenging or FRAP assays. For cytotoxicity, MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) are recommended. Ensure solvent controls (DMSO <0.1%) to avoid false positives .
Advanced Research Questions
Q. How can computational modeling predict and resolve contradictions in experimental bioactivity data?
Methodological Answer: Density Functional Theory (DFT) calculations evaluate electronic properties (HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity. Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes to targets like bacterial topoisomerases or antioxidant enzymes. Discrepancies between predicted and experimental IC50 values may arise from solvation effects or protein flexibility, necessitating Molecular Dynamics (MD) simulations for refinement .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Methodological Answer: Membrane separation technologies (nanofiltration, reverse osmosis) or chromatography (flash chromatography with gradient elution) can isolate polar intermediates. For thiazolidinone intermediates, silica gel columns with ethyl acetate/hexane (3:7) effectively separate by polarity. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time to reduce purification bottlenecks .
Q. How do researchers address conflicting spectral data for structural analogs of this compound?
Methodological Answer: Contradictions in NMR/IR data often stem from tautomerism or conformational flexibility. Variable-temperature NMR or deuterium exchange experiments can stabilize specific tautomers. Comparative analysis with structurally characterized analogs (e.g., pyrido[2,3-d]pyrimidin-4-ones) via databases like PubChem resolves ambiguities . ICReDD’s feedback loop (experimental → computational → experimental) refines spectral interpretations .
Q. What advanced methodologies elucidate the reaction mechanism of thiazolidinone-pyrimidine hybrid formation?
Methodological Answer: Kinetic isotope effects (KIEs) and trapping of reactive intermediates (e.g., using TEMPO for radical pathways) clarify mechanisms. Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for cyclocondensation steps. For example, the thioxo group’s nucleophilicity in thiazolidinone formation can be probed via Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
